4-Ethynyl-1-methylpiperidine hydrochloride
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Overview
Description
4-Ethynyl-1-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its unique structure, which includes an ethynyl group attached to the piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity .
Preparation Methods
The synthesis of 4-Ethynyl-1-methylpiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-methylpiperidine, which serves as the core structure.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl bromide, under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ethynylated product with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Ethynyl-1-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles, leading to the formation of various substituted piperidine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Ethynyl-1-methylpiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and result in specific biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Ethynyl-1-methylpiperidine hydrochloride can be compared with other similar compounds, such as:
1-Methylpiperidine: Lacks the ethynyl group, resulting in different reactivity and biological activity.
4-Ethynylpiperidine: Similar structure but without the methyl group, leading to variations in chemical properties and applications.
4-Methylpiperidine hydrochloride: Contains a methyl group instead of an ethynyl group, resulting in different chemical behavior.
The uniqueness of this compound lies in the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethynyl-1-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8-4-6-9(2)7-5-8;/h1,8H,4-7H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFZTOCMQCEVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230798-28-2 |
Source
|
Record name | 4-ethynyl-1-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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